![molecular formula C11H20N4O4S B2463322 3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide CAS No. 941928-13-8](/img/structure/B2463322.png)
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide
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Description
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide, also known as EDDTS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a bioactive molecule. EDDTS has a unique molecular structure that makes it a promising candidate for various biological and biochemical studies.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Delta Opioid Receptor Agonist : Recent research has identified derivatives of this compound as a novel delta opioid receptor-selective agonist chemotype . These compounds may have therapeutic potential for pain management, addiction treatment, and mood regulation.
Veterinary Medicine
- Enhancing Stress Resistance in Animals : The compound has shown promise in enhancing the anti-stress response in animals, particularly in cases of oxidative stress, thermal stress, and nutritional imbalances. It improves fur quality, resulting in glossy, well-nourished coats. Additionally, it reduces mortality during transportation due to stress and minimizes the occurrence of PSE (pale, soft, exudative) meat during slaughter .
properties
IUPAC Name |
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S/c1-4-15-9(16)11(12-10(15)17)5-7-14(8-6-11)20(18,19)13(2)3/h4-8H2,1-3H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSWFTTWTDZFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)N(C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide |
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